molecular formula C10H9FO3 B1314136 2-(4-Fluorophenyl)-2-oxoethyl acetate CAS No. 366-78-9

2-(4-Fluorophenyl)-2-oxoethyl acetate

Cat. No. B1314136
CAS RN: 366-78-9
M. Wt: 196.17 g/mol
InChI Key: NWWVLMFYYZBSGA-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)-2-oxoethyl acetate” is a chemical compound. However, there is limited information available about this specific compound. It seems to be closely related to "4-Fluorophenyl acetate"12, which is a clear, colorless liquid1.



Synthesis Analysis

The synthesis of “2-(4-Fluorophenyl)-2-oxoethyl acetate” is not explicitly documented in the available resources. However, the synthesis of a related compound, “4-Fluorophenyl acetate”, involves the reaction of 4-Fluorophenol with various raw materials1.



Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-2-oxoethyl acetate” is not explicitly available. However, “4-Fluorophenyl acetate”, a related compound, has a molecular formula of C8H7FO2 and a molecular weight of 154.1413.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-(4-Fluorophenyl)-2-oxoethyl acetate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)-2-oxoethyl acetate” are not explicitly available. However, “4-Fluorophenyl acetate”, a related compound, has a boiling point of 197 °C, a density of 1.178 g/mL at 25 °C, and a refractive index of 1.484.


Scientific Research Applications

Palladium-Catalyzed α-Oxidation

In the realm of organic synthesis, 2-(4-Fluorophenyl)-2-oxoethyl acetate has been utilized in the palladium-catalyzed α-oxidation of aromatic ketones. This process is pivotal in preparing various 2-(2-methylphenyl)-2-oxoethyl acetates from aromatic ketones, signifying its role in complex organic transformations (Chen et al., 2016).

Interactions with Cytochrome P450

In pharmacological studies, derivatives of 2-(4-Fluorophenyl)-2-oxoethyl acetate have shown interactions with cytochrome P450 enzymes. This interaction is crucial in understanding the biotransformation of certain pharmaceutical agents, like prasugrel, into active metabolites (Rehmel et al., 2006).

Formation of Nanocomposites for Electronic Devices

Recently, research has explored the use of 2-(4-Fluorophenyl)-2-oxoethyl acetate in the synthesis of nanocomposites. These nanocomposites, incorporating ZnO nanoparticles, exhibit improved dielectric properties, suggesting potential applications in electronic devices (Erol et al., 2022).

Biological Baeyer–Villiger Oxidation Studies

Biological Baeyer–Villiger oxidation of acetophenones, including fluorinated acetophenones, has been studied using 19F NMR. This research is significant for understanding the conversion of various fluorinated acetophenones in microbial cells, offering insights into biological transformations for industrial applications (Moonen et al., 2001).

Improvement in Electrolyte Additives for Lithium-Ion Batteries

The compound has also been investigated in the context of lithium-ion batteries. Specifically, fluorine-substituted phenyl acetates, like 4-fluorophenyl acetate, have shown improved performance as electrolyte additives, enhancing the cyclic stability of lithium-ion batteries (Li et al., 2014).

Synthesis of Pharmaceutical Intermediates

Moreover, derivatives of 2-(4-Fluorophenyl)-2-oxoethyl acetate are key intermediates in synthesizing pharmaceuticals, such as atorvastatin. These synthesis routes are noteworthy for their accessibility and reasonable yields, contributing significantly to medicinal chemistry (Zhou Kai, 2010).

Stability Studies Under Stress Conditions

In pharmaceutical research, stability studies of related substances under stressful conditions are vital. Compounds like 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, which may involve derivatives of 2-(4-Fluorophenyl)-2-oxoethyl acetate, have been studied to assess their stability against environmental factors such as temperature and light (Gendugov et al., 2021).

Safety And Hazards

The safety and hazards of “2-(4-Fluorophenyl)-2-oxoethyl acetate” are not explicitly documented. However, “4-Fluorophenyl acetate” is classified as a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation5.


Future Directions

There is no specific information available on the future directions of “2-(4-Fluorophenyl)-2-oxoethyl acetate”.


Please note that the information provided is based on the available resources and may not fully cover the aspects of “2-(4-Fluorophenyl)-2-oxoethyl acetate”. For more detailed information, it is recommended to refer to specialized databases or contact experts in the field.


properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWVLMFYYZBSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501278
Record name 2-(4-Fluorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-oxoethyl acetate

CAS RN

366-78-9
Record name 2-(Acetyloxy)-1-(4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3 liter flask were added 400 grams (2.32 mol) 2-chloro-1-(4-fluorophenyl)ethanone, 1 liter of N,N-dimethylformamide and 265 grams (3.23 mol) anhydrous sodium acetate. The mixture was stirred and heated to 90° C., and the reaction lasted 10 hours. After the reaction was completed, the heating was stopped. The reaction solution was cooled down to room temperature, and extracted with ethyl acetate (600 ml×6). The organic phases were combined, washed three times with brine, dried over anhydrous sodium sulfate and concentrated until dry. The residue was crystallized from the mixed toluene/petroleum ether solution and dried to obtain 357 grams (1.82 mol) compound A-1 with yield of 78.5%. 1H NMR (400 MHz, CDCl3): δ 2.23 (s, 3H, CH3), 5.30 (s, 2H, —CH2—), 7.14-7.19 (m, 2H, Cpr-H), 7.93-7.97 (m, 2H, Cpr-H); MS (m/z): 197 [M+H].
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
78.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Chen, W Zhang, ZH Ren, WY Gao, YY Wang… - Science China …, 2017 - Springer
Umpolung is a fundamental concept in organic chemistry, which provides an alternative strategy for the synthesis of target compounds which were not easily accessible by conventional …
Number of citations: 17 link.springer.com
NR Elejalde-Cadena, M García-Olave, D Figueroa… - Molecules, 2022 - mdpi.com
A pseudo-three-component synthesis of N-aroylmethylimidazoles 3 with three new C–N bonds formed regioselectively under microwave conditions was developed. Products were …
Number of citations: 3 www.mdpi.com
BTV Srinivas, VS Rawat… - Advanced Synthesis & …, 2015 - Wiley Online Library
An iron‐catalyzed syn‐diacetoxylation of alkenes and 1,2‐oxyacetoxylation of terminal alkynes has been developed using (diacetoxyiodo)benzene as oxidant. A broad range of internal …
Number of citations: 23 onlinelibrary.wiley.com
BY Ren, D Zhong, N Guo, W Duan, S Song, X Yang - 普通化学, 2016 - genchemistry.org
A facile and efficient method for preparation of α-oxygenated ketones has been developed via the reaction of terminal aryl alkynes with various iodobenzene dicarboxylates. When bis (…
Number of citations: 5 www.genchemistry.org
N Kaila, K Janz, S DeBernardo… - Journal of medicinal …, 2007 - ACS Publications
Leukocyte recruitment of sites of inflammation and tissue injury involves leukocyte rolling along the endothelial wall, followed by firm adherence of the leukocyte, and finally …
Number of citations: 149 pubs.acs.org
M Zhao, CX Kuang, XZ Cheng, Q Yang - Chinese Chemical Letters, 2011 - Elsevier
A novel and convenient iron-catalyzed ketonization of 2-aryl-1,1-dibromoalkenes with KOAc has been achieved. A series of α-acetoxy aryl ketones were prepared with moderate yields …
Number of citations: 6 www.sciencedirect.com
D Acetti, E Brenna, C Fuganti, FG Gatti, S Serra - Tetrahedron: Asymmetry, 2009 - Elsevier
The work describes a new enzyme-mediated approach to optically active epoxide (2R,3S)-6, which is an important key intermediate in the preparation of single enantiomers of chiral …
Number of citations: 25 www.sciencedirect.com
BD Rupanawar, KD Mane, G Suryavanshi - New Journal of Chemistry, 2022 - pubs.rsc.org
An efficient and metal-free method has been developed for the sequential oxidation of α-alkylbenzylamines followed by acetoxylation or tosylation for the synthesis of α-acyloxy/tosyloxy …
Number of citations: 1 pubs.rsc.org
G Deng, J Luo - Tetrahedron, 2013 - Elsevier
Silver(I)-catalyzed reaction of terminal alkynes with (diacetoxyiodo)benzene in wet acetonitrile at room temperature afforded the corresponding α-acetoxy ketones in 55–93% yields. The …
Number of citations: 35 www.sciencedirect.com
C Wu, Z Liang, D Yan, W He, J Xiang - Synthesis, 2013 - thieme-connect.com
A variety of terminal alkynes were efficiently converted into the corresponding α-acetoxy ketones through gold-catalyzed intermolecular oxidation in the presence of 8-methylquinoline 1-…
Number of citations: 30 www.thieme-connect.com

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